2-Methylcyclohexanecarboxylic acid
Overview
Description
2-Methylcyclohexanecarboxylic acid is a chemical compound that is part of the cyclohexane carboxylic acids family. It is a derivative of cyclohexanecarboxylic acid with a methyl group at the second carbon of the ring. This compound is related to various research areas, including organic synthesis, catalysis, and the study of mesomorphic properties of chemical compounds.
Synthesis Analysis
The synthesis of cyclohexane derivatives, including those with carboxylic acid functionalities, can be achieved through various methods. For instance, 1-t-Butylcyclohexanecarboxylic acid, a related compound, has been synthesized from t-butyl-cyclohexanols and by the Koch-Haaf carboxylation . Although not directly about 2-methylcyclohexanecarboxylic acid, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives has been extensively studied. For example, the configurations of isomeric 2-methyltartaric acids and related compounds have been determined using infrared absorption spectra of their calcium salts . This kind of analysis is crucial for understanding the physical and chemical properties of these molecules, including 2-methylcyclohexanecarboxylic acid.
Chemical Reactions Analysis
Cyclohexane derivatives undergo various chemical reactions. The oxidation of 2-methylcyclohexanone, a closely related ketone, by dioxygen catalyzed by vanadium-containing heteropolyanions has been studied, leading to the production of 6-oxoheptanoic acid . This indicates that similar oxidation reactions might be applicable to 2-methylcyclohexanecarboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives can be quite diverse. For instance, mesomorphic derivatives prepared from ethyl esters of 2-methylcyclohex-2-ene-4-one-1-carboxylic acid show lower nematic—isotropic transition temperatures and a narrower nematic range compared to analogous derivatives . This suggests that the introduction of a methyl group and other substituents can significantly affect the mesomorphic properties of these compounds. Additionally, the analysis of various methylpentanoic and cyclohexanecarboxylic acids in wines and alcoholic beverages has been developed, indicating the presence and quantification of these compounds in different types of beverages .
Scientific Research Applications
Chemical Synthesis and Derivatives
2-Methylcyclohexanecarboxylic acid serves as a crucial intermediate in the synthesis of various chemical compounds. Haaf (2003) highlights its use in organic syntheses, indicating its versatility in forming numerous products including 1-Methylcyclohexanecarboxylic acid, 2-Methylbutyric acid, and others through carboxylation processes involving carbon monoxide (Haaf, 2003). Moreover, studies on antidiabetic agents have utilized derivatives of 2-Methylcyclohexanecarboxylic acid for pharmacological property assessments, highlighting its role in the development of potent antidiabetic compounds (Sohda, Meguro, & Kawamatsu, 1984).
Optical and Stereochemical Properties
The optical and stereochemical properties of derivatives of 2-Methylcyclohexanecarboxylic acid are of significant interest in scientific research. Nohira, Ehara, & Miyashita (1970) explored the preparation of optically active trans-2-aminocyclohexanecarboxylic acids and their derivatives, demonstrating the importance of these compounds in understanding stereochemistry and molecular rotations (Nohira, Ehara, & Miyashita, 1970). Furthermore, Tatsumi (1966) conducted studies on isomeric 2-Methyltartaric acids and related compounds, assigning configurations based on infrared absorption spectra, illustrating the compound's utility in stereochemical investigations (Tatsumi, 1966).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . It has hazard statements H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . The precautionary statements P280 - P305 + P351 + P338 advise wearing protective gloves/eye protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
2-methylcyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKXJRZPVDLHFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901211 | |
Record name | NoName_295 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10901211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylcyclohexanecarboxylic acid | |
CAS RN |
56586-13-1, 15177-62-5 | |
Record name | 2-Methylcyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56586-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-2-Methylcyclohexanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015177625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylcyclohexanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056586131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-2-methylcyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-methylcyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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